molecular formula C24H22N4OS B5807029 N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-phenyl-4-quinolinecarboxamide

N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-phenyl-4-quinolinecarboxamide

Cat. No. B5807029
M. Wt: 414.5 g/mol
InChI Key: FIRANGIAGGXELZ-UHFFFAOYSA-N
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Description

N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-phenyl-4-quinolinecarboxamide is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a member of the thiadiazole family and has been shown to exhibit promising biological activities, making it a potential candidate for drug development.

Mechanism of Action

The mechanism of action of N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-phenyl-4-quinolinecarboxamide is not fully understood. However, it has been suggested that the compound may exert its biological activities through the inhibition of certain enzymes or proteins. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It has also been suggested that the compound may interact with certain receptors in the body, leading to its biological effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. For example, the compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells. It has also been shown to reduce inflammation and oxidative stress in the body. In addition, the compound has been investigated for its potential neuroprotective effects, particularly in the context of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-phenyl-4-quinolinecarboxamide in lab experiments is its potential therapeutic applications. The compound has been shown to exhibit promising biological activities, making it a potential candidate for drug development. However, one limitation is that the mechanism of action of the compound is not fully understood, which may make it challenging to optimize its therapeutic potential.

Future Directions

There are several future directions for the research on N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-phenyl-4-quinolinecarboxamide. One direction is to further investigate the mechanism of action of the compound, which may provide insights into its potential therapeutic applications. Another direction is to explore the use of the compound in combination with other drugs or therapies, which may enhance its therapeutic potential. Additionally, further research is needed to evaluate the safety and efficacy of the compound in preclinical and clinical studies, which may pave the way for its eventual use in clinical practice.

Synthesis Methods

The synthesis of N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-phenyl-4-quinolinecarboxamide involves the reaction of 2-phenyl-4-quinolinecarboxylic acid hydrazide with cyclopentylmethyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide, and the final product is obtained through crystallization.

Scientific Research Applications

N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-phenyl-4-quinolinecarboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. The compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer activities. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4OS/c29-23(26-24-28-27-22(30-24)14-16-8-4-5-9-16)19-15-21(17-10-2-1-3-11-17)25-20-13-7-6-12-18(19)20/h1-3,6-7,10-13,15-16H,4-5,8-9,14H2,(H,26,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIRANGIAGGXELZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC2=NN=C(S2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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